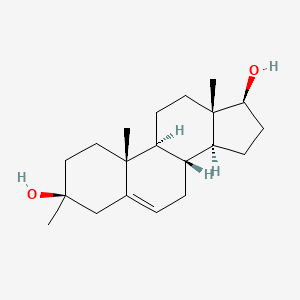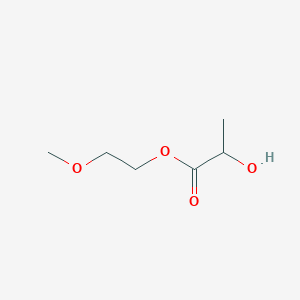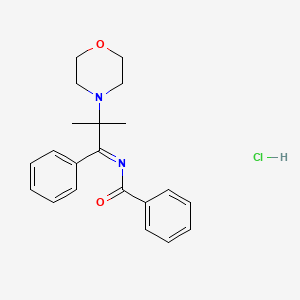
N-(alpha-(1-Methyl-1-morpholinoethyl)benzilidene)benzamide, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(alpha-(1-Methyl-1-morpholinoethyl)benzilidene)benzamide, monohydrochloride is a chemical compound with the molecular formula C21H24N2O2·HCl and a molecular weight of 372.93 g/mol . This compound is known for its unique structure, which includes a benzamide core with a morpholinoethyl substituent and a benzilidene group. It is often used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of N-(alpha-(1-Methyl-1-morpholinoethyl)benzilidene)benzamide, monohydrochloride typically involves the reaction of benzaldehyde derivatives with N-(1-methyl-1-morpholinoethyl)benzamide under specific conditions. One common method involves the use of lithium diisopropylamide (LDA) as a base to promote the alkylation of N,N-dialkyl benzamides with methyl sulfides . This approach allows for efficient and selective synthesis without the need for transition metal catalysts or organometallic reagents.
Analyse Des Réactions Chimiques
N-(alpha-(1-Methyl-1-morpholinoethyl)benzilidene)benzamide, monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Applications De Recherche Scientifique
N-(alpha-(1-Methyl-1-morpholinoethyl)benzilidene)benzamide, monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(alpha-(1-Methyl-1-morpholinoethyl)benzilidene)benzamide, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparaison Avec Des Composés Similaires
N-(alpha-(1-Methyl-1-morpholinoethyl)benzilidene)benzamide, monohydrochloride can be compared with other similar compounds, such as:
N-(alpha-(1-Methyl-1-morpholinoethyl)benzylidene)benzamide: Similar in structure but without the hydrochloride group.
N-(1-Methyl-1-morpholinoethyl)benzamide: Lacks the benzilidene group.
Benzamide derivatives: Various benzamide derivatives with different substituents and functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
16297-42-0 |
|---|---|
Formule moléculaire |
C21H25ClN2O2 |
Poids moléculaire |
372.9 g/mol |
Nom IUPAC |
N-(2-methyl-2-morpholin-4-yl-1-phenylpropylidene)benzamide;hydrochloride |
InChI |
InChI=1S/C21H24N2O2.ClH/c1-21(2,23-13-15-25-16-14-23)19(17-9-5-3-6-10-17)22-20(24)18-11-7-4-8-12-18;/h3-12H,13-16H2,1-2H3;1H |
Clé InChI |
ZIMOFHSWKVMYFN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=NC(=O)C1=CC=CC=C1)C2=CC=CC=C2)N3CCOCC3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


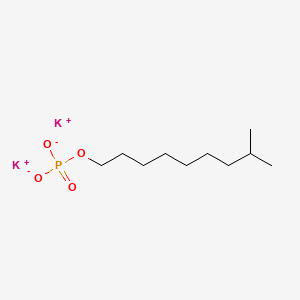
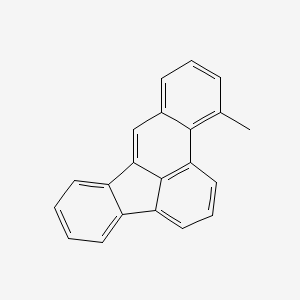
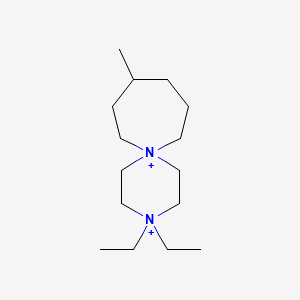
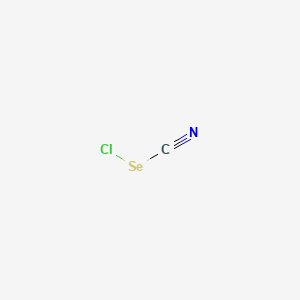
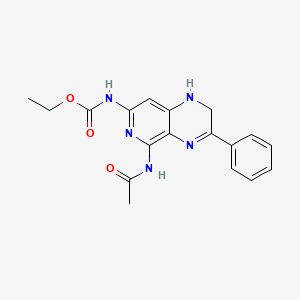
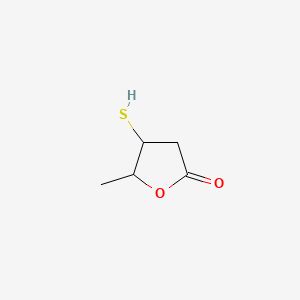
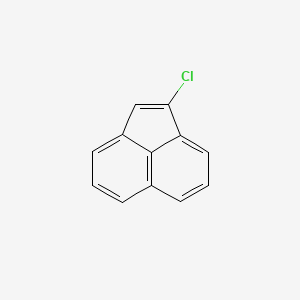
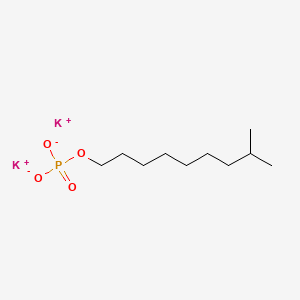
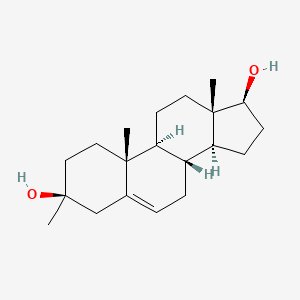
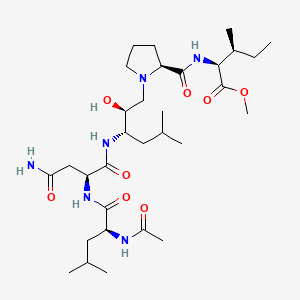
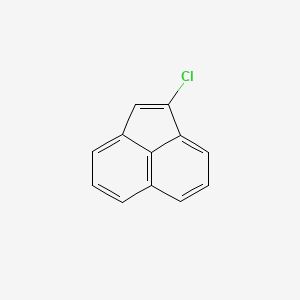
![9-propyl-2-oxa-4,9,15-triazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12796280.png)
